GRP20 C29, frog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
GRP20–29, frog can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .
Industrial Production Methods
Industrial production of GRP20–29, frog involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions
GRP20–29, frog undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
GRP20–29, frog has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the gastrin-releasing peptide/bombesin system and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including cancer research and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
GRP20–29, frog exerts its effects by binding to specific receptors in the gastrin-releasing peptide/bombesin system. This interaction activates downstream signaling pathways, leading to various physiological responses. The peptide primarily targets receptors on the surface of cells, triggering intracellular signaling cascades that regulate processes such as cell growth, differentiation, and secretion .
Comparison with Similar Compounds
Similar Compounds
Bombesin: Another peptide in the gastrin-releasing peptide/bombesin system, with similar physiological roles.
Neuromedin B: A peptide that also interacts with bombesin receptors but has distinct biological effects.
Gastrin-Releasing Peptide: A longer peptide that shares structural similarities with GRP20–29, frog.
Uniqueness
GRP20–29, frog is unique due to its specific amino acid sequence and its ability to be isolated from Xenopus. This peptide’s distinct structure allows it to interact with specific receptors and elicit unique physiological responses compared to other peptides in the same system .
Properties
Molecular Formula |
C49H72N16O11S |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70)/t27-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChI Key |
CDSKUMVQOSVSRF-FZIJYHEWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.